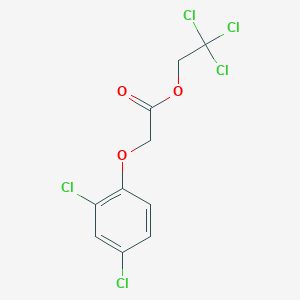
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is a chemical compound that belongs to the class of phenoxy herbicides. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. The ester form of this compound is used in various applications due to its enhanced stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2,2,2-trichloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors and azeotropic distillation techniques helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 2,2,2-trichloroethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester involves its interaction with plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually the death of the plant . The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,6-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties.
2,4-Dichlorophenoxybutyric acid: A related compound with a longer carbon chain.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is unique due to its ester form, which provides enhanced stability and efficacy compared to its parent acid. The presence of the trichloroethyl group also imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
110187-67-2 |
|---|---|
Molecular Formula |
C10H7Cl5O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H7Cl5O3/c11-6-1-2-8(7(12)3-6)17-4-9(16)18-5-10(13,14)15/h1-3H,4-5H2 |
InChI Key |
DKDPTIQADOWLET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















